N-propyl-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
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Overview
Description
The compound is a derivative of thiophene, which is a heterocyclic compound with the formula C4H4S. Thiophene is analogous to the compound benzene, with a sulfur atom replacing one carbon atom .
Molecular Structure Analysis
The molecular structure of your compound would likely involve a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, thiopropamine, a thiophene analogue of amphetamine, is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. For example, 2-Thiopheneglyoxylic acid, a related compound, has a molecular formula of C6H4O3S and an average mass of 156.159 Da .Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives are very important in medicinal chemistry. They have been reported to possess a wide range of therapeutic properties with diverse applications . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Antimicrobial Activity
Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches have been made to prove thiophene as an antimicrobial agent .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors .
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role. They are used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s worth noting that thiophene derivatives have been shown to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse therapeutic effects .
Result of Action
Thiophene derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-propyl-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S3/c1-2-7-16-14(18)15(19)17-10-12(11-5-3-8-22-11)24(20,21)13-6-4-9-23-13/h3-6,8-9,12H,2,7,10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEKFDWJKFMZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide |
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